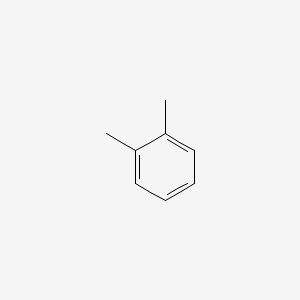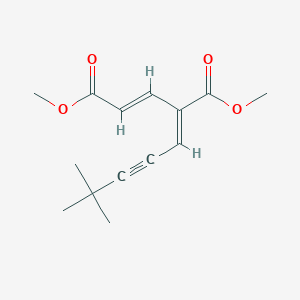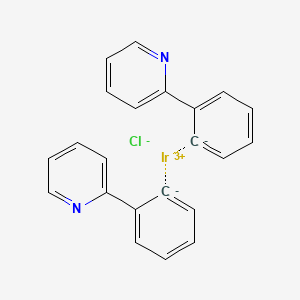
Iridium(3+);2-phenylpyridine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(3+);2-phenylpyridine;chloride, also known as Ir(ppy)3Cl, is a complex organometallic compound composed of iridium, 2-phenylpyridine, and chloride. It is a light-sensitive material that has been used in a variety of applications, including photovoltaics, photochemistry, and optoelectronics. Ir(ppy)3Cl has recently been studied for its potential use in biomedical applications such as drug delivery, imaging, and photodynamic therapy.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Iridium(III) Complexes
Iridium(3+);2-phenylpyridine;chloride is used in the synthesis and characterization of new iridium(III) complexes . These complexes are luminescent and have been fully characterized through optical and electrochemical studies . The complexes exhibit quantum yields (Ф) twice as high as the C1 – 3 series, exceeding 60% in dichloromethane .
Application in Light-Emitting Electrochemical Cells (LECs)
These iridium(III) complexes have been employed in the active layer of light-emitting electrochemical cells (LECs) . The device performance of maximum luminance values of up to 21.7 Lx at 14.7 V were observed for the C2 complex and long lifetimes for the C1 – 3 series .
Preparation and Electroluminescent Application
Iridium(3+);2-phenylpyridine;chloride is used in the preparation and electroluminescent application of iridium(III) complexes containing sulfur-containing phenylpyridazine ligands . These complexes showed strong green phosphorescence at room temperature with peak wavelengths ranging from 524 to 539 nm in CH2Cl2 solution .
Application in Organic Light-Emitting Diodes (OLEDs)
These iridium(III) complexes are used as efficient phosphors in OLEDs . The device using complex 2 displayed good performances with the maximum luminance, current efficiency, power efficiency and external quantum efficiency of 8913 cd m−2, 44.2 cd A−1, 30.7 lm W−1 and 11.8%, respectively .
Tuning Electronic Structure and Photophysical Properties
Iridium(3+);2-phenylpyridine;chloride is used in tuning the electronic structure and photophysical properties of [Ir(ppy)2(N^N)]+ complexes .
Phosphorescent [3 + 2 + 1] Coordinated Ir(iii) Cyano Complexes
Iridium(3+);2-phenylpyridine;chloride is used in the preparation of phosphorescent [3 + 2 + 1] coordinated Ir(iii) cyano complexes .
Mecanismo De Acción
Target of Action
The primary target of the compound “Iridium(3+);2-phenylpyridine;chloride”, also known as Tris(2-phenylpyridine)iridium, is the electroluminescent system . This compound is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands .
Mode of Action
The compound interacts with its target by emitting green light when it is electroluminescent . This is due to the strong spin-orbital interaction in the complexes, which allows electrons and holes to recombine with 100% internal efficiency .
Biochemical Pathways
The compound is involved in the photoredox catalysis pathway . Its excited state has a reduction potential of -2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ . This makes it a strong photoreducing agent .
Result of Action
The result of the compound’s action is the emission of green light . This property is utilized in the fabrication of OLED devices . The emission color can change from red to violet due to the variation of the ligand composition .
Action Environment
The action of the compound can be influenced by environmental factors such as light and temperature. For instance, the compound is electroluminescent, meaning it emits light in response to an electric current or a strong electric field . Therefore, the presence and intensity of an electric field can significantly influence the compound’s action. Additionally, the compound’s properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) , suggesting that changes in temperature or pressure could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
iridium(3+);2-phenylpyridine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8N.ClH.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h2*1-6,8-9H;1H;/q2*-1;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDROLZETYMBQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClIrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iridium(3+);2-phenylpyridine;chloride | |
CAS RN |
92220-65-0 |
Source


|
| Record name | Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/no-structure.png)
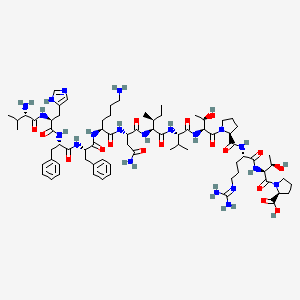
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)
![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)
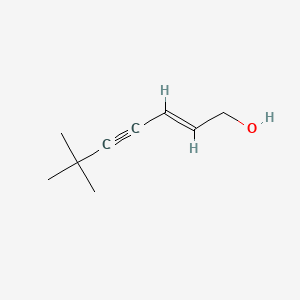
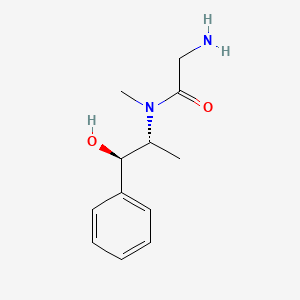
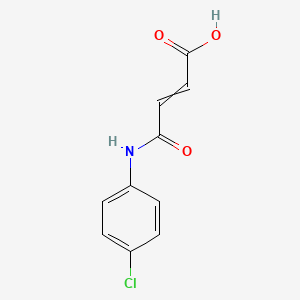
![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
